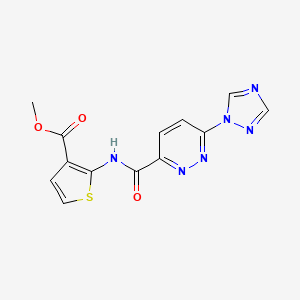

methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

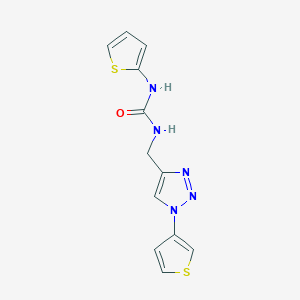

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities and are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .

Synthesis Analysis

1,2,4-Triazoles can be synthesized from various precursors. For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .

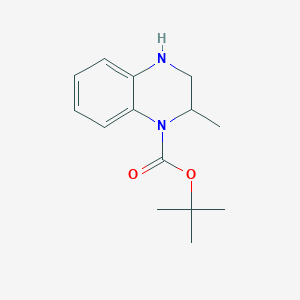

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms. The exact structure of “methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate” could not be found .

Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For instance, Intermediate 6 (a-o) (1 mmol) was treated with 4-Amino-1-azidobenzene 3 (1.2 mmol) by taking DMF as a solvent and CuI as a catalyst at room temperature for 7–8 h to form a 1,3-dipolar cycloaddition reaction .

Physical And Chemical Properties Analysis

1,2,4-Triazoles have various physical and chemical properties. For instance, they are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Scientific Research Applications

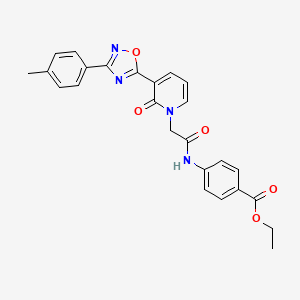

- Cytotoxicity : Researchers have synthesized a library of derivatives containing this compound and evaluated their cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

- Apoptosis Induction : Compound 10ec, a derivative of this compound, demonstrated significant cytotoxicity against BT-474 cancer cells. It induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase. Detailed biological studies confirmed its apoptotic effects .

- Compound 10ec was also evaluated for its tubulin polymerization inhibition. Molecular modeling studies revealed that it binds to the colchicine binding site of tubulin, suggesting potential as an anticancer agent .

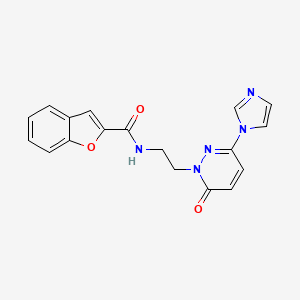

- The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) binding motif, which includes this compound, has been explored for its coordination chemistry with various metals. Applications include catalysis, enzyme inhibition, photochemistry, and materials (e.g., polymers, dendrimers, and gels) .

- The synthesis of novel 1,2,4-triazole derivatives, including compounds related to this structure, revealed proper selectivity against cancer cell lines. These derivatives hold promise for targeted therapies .

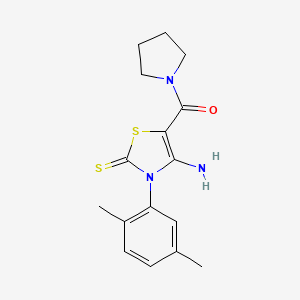

- In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates, which incorporate this compound, possess drug-like properties. These findings open avenues for drug development .

- The triazole moiety in this compound can serve as a bioorthogonal handle for labeling biomolecules in biological imaging studies. Researchers explore its use in fluorescence imaging and drug delivery .

Anticancer Activity

Tubulin Polymerization Inhibition

Coordination Chemistry

Selective Cancer Cell Targeting

Drug Development

Biological Imaging and Labeling

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the 1,2,3-triazole motif, have been studied for various purposes, including generating metal coordination complexes and supramolecular self-assemblies .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Similar compounds have been used in the formation of dendritic and polymeric networks .

Pharmacokinetics

It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .

Result of Action

Compounds with similar structures have shown weak to high cytotoxic activities against various tumor cell lines .

Action Environment

Similar compounds have been studied for their photovoltaic potential and their interactions with anions .

Safety and Hazards

properties

IUPAC Name |

methyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O3S/c1-22-13(21)8-4-5-23-12(8)16-11(20)9-2-3-10(18-17-9)19-7-14-6-15-19/h2-7H,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWLHLYKGRTJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2684401.png)

![5-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2684404.png)

![N-(4-(3,5-dimethylpiperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2684405.png)

![2,5-dichloro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2684409.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2684410.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)